

Summary of Denibulin Safety Profile & Dosing

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

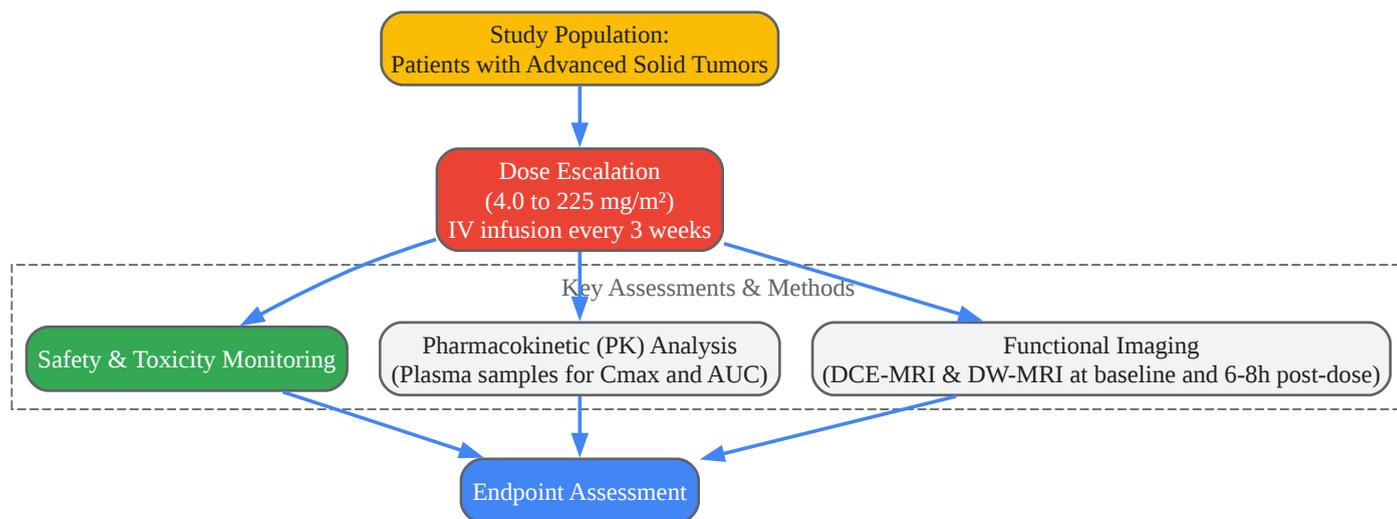
Cat. No.: S548141

Get Quote

Aspect	Details
Most Common Toxicities	Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2].
Notable Absence of Toxicity	No clinically significant myelosuppression (bone marrow suppression), stomatitis, or alopecia were reported [1] [2].
Maximum Tolerated Dose (MTD)	180 mg/m² [1] [2].
Dose-Limiting Toxicities (DLTs)	At 225 mg/m ² : Transient ischemic attack and Grade 3 transaminitis (liver enzyme elevation) [1] [2].
Other Notable Adverse Events	One reversible episode of acute coronary ischemia at 180 mg/m ² [1] [2]. No evidence of cumulative toxicity with multiple treatment courses [1] [2].

Experimental Protocols & Methodologies

The quantitative data above comes from a standard phase I dose-escalation study design. The following workflow outlines the key experimental procedures for assessing safety and biological activity in these trials.



[Click to download full resolution via product page](#)

Detailed Methodology

The diagram above summarizes the core workflow. Here are the specific technical details for the key experimental components:

- **Dosing Schedule:** In the cited studies, denibulin was administered intravenously on a 21-day cycle [1] [2]. Some studies employed an accelerated titration design with intra-patient dose escalation [1] [2].
- **Safety Monitoring:** Patients were closely monitored for adverse events, which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). This determined the Dose-Limiting Toxicities (DLTs) and established the Maximum Tolerated Dose (MTD) [1] [2].
- **Pharmacokinetic (PK) Analysis:** Plasma samples were collected from patients after denibulin infusion. These were analyzed to determine key PK parameters, including the maximum plasma concentration (**C_{max}**) and the area under the plasma concentration-time curve (**AUC**), which indicate the body's exposure to the drug [1] [2].
- **Functional Imaging with DCE-MRI:** Dynamic Contrast-Enhanced MRI (DCE-MRI) was a critical biomarker for denibulin's vascular-disrupting activity.

- **Protocol:** Scans were acquired at baseline and 6-8 hours post-dose [1] [2].
- **Analysis:** The imaging data were used to calculate the volume transfer constant (K^{trans}), a parameter that reflects tumor vascular permeability and blood flow. A significant linear correlation was found between the reduction in K^{trans} and exposure to denibulin (AUC), confirming its anti-vascular effect [1] [2].

FAQs for Researchers

Q: What are the critical dose-limiting toxicities to monitor in pre-clinical and clinical development of denibulin? A: The primary dose-limiting toxicities are neurological (e.g., transient ischemic attack) and hepatic (e.g., Grade 3 transaminitis). Cardiovascular events (e.g., acute coronary ischemia) were also observed at the MTD and require careful monitoring [1] [2].

Q: Does denibulin cause myelosuppression, a common issue with many chemotherapies? A: No. Available data from phase I trials indicate no clinically significant myelotoxicity (bone marrow suppression), which is a distinct advantage over many cytotoxic agents and may allow for easier combination with other drugs [1] [2].

Q: What is the recommended biomarker to demonstrate the biological activity of denibulin in a clinical trial? A: **DCE-MRI** is the most validated biomarker. A reduction in the parameter K^{trans} 6-8 hours after dosing provides direct evidence of the drug's vascular-disrupting effect and has been shown to correlate with drug exposure [1] [2].

Q: Is there evidence of cumulative toxicity with repeated cycles of denibulin? A: No. The phase I studies reported no evidence of cumulative toxicity in patients receiving multiple courses of therapy [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A phase I study of MN-029 (denibulin), a novel vascular ... [pubmed.ncbi.nlm.nih.gov]

2. A phase i study of MN-029 (denibulin), a novel vascular- ... [scholars.uthscsa.edu]

To cite this document: Smolecule. [Summary of Denibulin Safety Profile & Dosing]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548141#denibulin-administration-side-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com